molecular formula C10H13N5O3S B12649194 3'-Azido-3'-deoxy-4'-thiothymidine CAS No. 134939-00-7

3'-Azido-3'-deoxy-4'-thiothymidine

Cat. No.: B12649194
CAS No.: 134939-00-7
M. Wt: 283.31 g/mol
InChI Key: KGKYEDCGIJYAPF-XLPZGREQSA-N
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Description

3’-Azido-3’-deoxy-4’-thiothymidine is a synthetic nucleoside analog with the molecular formula C10H13N5O3S. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a sulfur atom replacing the oxygen at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxy-4’-thiothymidine typically involves the following steps:

Industrial Production Methods

Industrial production of 3’-Azido-3’-deoxy-4’-thiothymidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxy-4’-thiothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: H2, Pd/C

    Substitution: Nucleophiles like amines or thiols

Major Products

Scientific Research Applications

3’-Azido-3’-deoxy-4’-thiothymidine has several scientific research applications:

Chemistry

    Synthetic Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

Biology

    Molecular Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Medicine

Industry

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-4’-thiothymidine involves its incorporation into the DNA of target cells. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form inhibits DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against viruses and bacteria that rely on rapid DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-3’-deoxy-4’-thiothymidine is unique due to the presence of both the azido group and the sulfur atom, which confer distinct chemical and biological properties. These modifications enhance its lipophilicity and ability to cross biological membranes, making it a promising candidate for antiviral and antibacterial therapies .

Properties

CAS No.

134939-00-7

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1

InChI Key

KGKYEDCGIJYAPF-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)N=[N+]=[N-]

Origin of Product

United States

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